molecular formula C13H15N5 B276605 N-(1-allyl-1H-tetraazol-5-yl)-N-cinnamylamine

N-(1-allyl-1H-tetraazol-5-yl)-N-cinnamylamine

Cat. No. B276605
M. Wt: 241.29 g/mol
InChI Key: KTROWSIIOTUKTD-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-allyl-1H-tetraazol-5-yl)-N-cinnamylamine, also known as ATCA, is a compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic properties. ATCA is a tetrazole-based compound that has been shown to have a variety of biological effects, including anti-inflammatory, analgesic, and anti-cancer properties.

Mechanism of Action

The exact mechanism of action of N-(1-allyl-1H-tetraazol-5-yl)-N-cinnamylamine is not fully understood, but it is believed to act through several different pathways. One proposed mechanism is that N-(1-allyl-1H-tetraazol-5-yl)-N-cinnamylamine inhibits the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. Another proposed mechanism is that N-(1-allyl-1H-tetraazol-5-yl)-N-cinnamylamine induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that N-(1-allyl-1H-tetraazol-5-yl)-N-cinnamylamine can have a variety of biochemical and physiological effects. In animal models, N-(1-allyl-1H-tetraazol-5-yl)-N-cinnamylamine has been shown to reduce inflammation and pain, inhibit tumor growth, and improve cognitive function. N-(1-allyl-1H-tetraazol-5-yl)-N-cinnamylamine has also been shown to have antioxidant properties, and may be able to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-allyl-1H-tetraazol-5-yl)-N-cinnamylamine in lab experiments is that it is a relatively simple compound to synthesize. Additionally, N-(1-allyl-1H-tetraazol-5-yl)-N-cinnamylamine has been extensively studied, and there is a large body of literature on its properties and potential therapeutic applications. However, one limitation of using N-(1-allyl-1H-tetraazol-5-yl)-N-cinnamylamine in lab experiments is that it can be difficult to work with due to its low solubility in water.

Future Directions

There are several potential future directions for research on N-(1-allyl-1H-tetraazol-5-yl)-N-cinnamylamine. One area of research could focus on the development of more efficient synthesis methods for N-(1-allyl-1H-tetraazol-5-yl)-N-cinnamylamine. Another area of research could focus on the development of novel drug delivery systems for N-(1-allyl-1H-tetraazol-5-yl)-N-cinnamylamine, in order to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-allyl-1H-tetraazol-5-yl)-N-cinnamylamine, and to determine its potential therapeutic applications in humans.

Synthesis Methods

The synthesis of N-(1-allyl-1H-tetraazol-5-yl)-N-cinnamylamine involves a multi-step process that begins with the reaction of cinnamaldehyde and hydrazine hydrate to form cinnamyl hydrazine. This intermediate is then reacted with allyl bromide to form N-allyl cinnamyl hydrazine. The final step involves the reaction of N-allyl cinnamyl hydrazine with sodium azide to form N-(1-allyl-1H-tetraazol-5-yl)-N-cinnamylamine. The overall yield of this synthesis method is approximately 60%.

Scientific Research Applications

N-(1-allyl-1H-tetraazol-5-yl)-N-cinnamylamine has been extensively studied for its potential therapeutic properties. One area of research has focused on its anti-inflammatory and analgesic effects. Studies have shown that N-(1-allyl-1H-tetraazol-5-yl)-N-cinnamylamine can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Another area of research has focused on the anti-cancer properties of N-(1-allyl-1H-tetraazol-5-yl)-N-cinnamylamine. Studies have shown that N-(1-allyl-1H-tetraazol-5-yl)-N-cinnamylamine can induce apoptosis (programmed cell death) in cancer cells, and may have potential as a cancer therapy.

properties

Molecular Formula

C13H15N5

Molecular Weight

241.29 g/mol

IUPAC Name

N-[(E)-3-phenylprop-2-enyl]-1-prop-2-enyltetrazol-5-amine

InChI

InChI=1S/C13H15N5/c1-2-11-18-13(15-16-17-18)14-10-6-9-12-7-4-3-5-8-12/h2-9H,1,10-11H2,(H,14,15,17)/b9-6+

InChI Key

KTROWSIIOTUKTD-RMKNXTFCSA-N

Isomeric SMILES

C=CCN1C(=NN=N1)NC/C=C/C2=CC=CC=C2

SMILES

C=CCN1C(=NN=N1)NCC=CC2=CC=CC=C2

Canonical SMILES

C=CCN1C(=NN=N1)NCC=CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.